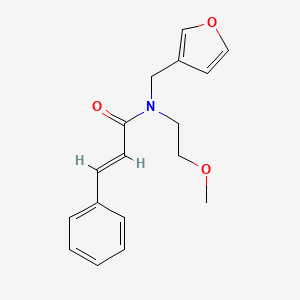

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cinnamamide, also known as FEC, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. FEC is a cinnamamide derivative that possesses a furan ring and a methoxyethyl group attached to the nitrogen atom of the cinnamamide moiety.

Scientific Research Applications

1. Chemical Properties and Industrial Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cinnamamide, due to its furan and cinnamamide components, might be associated with various industrial and research applications. Furan derivatives are known for their role in the production of polymers, fuels, and other industrial materials. For instance, 5-Hydroxymethylfurfural (HMF), a derivative of furan, is a versatile reagent produced from plant biomass compounds and is considered a potential alternative feedstock for the chemical industry, replacing non-renewable hydrocarbon sources. HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, are used in the production of polymers, fuels, solvents, pharmaceuticals, and chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

2. Medicinal and Therapeutic Potential

The cinnamamide part of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cinnamamide suggests potential medicinal applications. Cinnamic acid derivatives have been extensively studied for their anticancer properties. Cinnamic acids and their derivatives like cinnamoyl amides have been identified for their traditional and synthetic antitumor properties. Research indicates that these compounds could play a significant role in cancer treatment due to their ability to interact with various biological targets (De, Baltas, & Bedos-Belval, 2011).

3. Environmental and Toxicological Research

Furan derivatives are a subject of environmental and toxicological studies due to their presence in food, environmental pollutants, and potential health risks. For instance, research has been conducted on the toxicological effects of furan and its metabolites, highlighting the need for understanding their impact on human health. These studies are crucial for assessing the risks associated with exposure to furan compounds and developing safety standards and mitigation measures (Zhang & Zhang, 2022).

properties

IUPAC Name |

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-12-10-18(13-16-9-11-21-14-16)17(19)8-7-15-5-3-2-4-6-15/h2-9,11,14H,10,12-13H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUKXNLCPOUJHJ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CC1=COC=C1)C(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cinnamamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2421845.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2421847.png)

![6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421855.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421861.png)